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Compound of Interest

Compound Name: N3-PEG11-CH2CH2Br

Cat. No.: B12306002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N3-PEG11-CH2CH2Br is a heterobifunctional linker designed for the dual modification of

proteins, enabling a two-step sequential bioconjugation strategy. This reagent features an azide

(N3) group at one terminus of a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a

bromoethyl group at the other. This unique architecture allows for the site-specific alkylation of

nucleophilic amino acid residues, primarily the thiol group of cysteine, followed by a highly

selective "click chemistry" reaction with an alkyne- or cyclooctyne-containing molecule. The

PEG11 linker enhances the solubility and bioavailability of the resulting conjugate while

providing a flexible spacer to minimize steric hindrance.[1][2]

This dual-functionality is particularly advantageous for the development of complex

bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging

agents, where precise control over the conjugation sites and the stoichiometry of attached

moieties is critical.

Key Features and Applications
Site-Specific Cysteine Modification: The bromoethyl group serves as a moderately reactive

alkylating agent, preferentially targeting the thiol group of cysteine residues under controlled

pH conditions to form a stable thioether bond.[3] This allows for the directed conjugation to
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proteins with available cysteine residues, either naturally occurring or introduced through

site-directed mutagenesis.

Orthogonal Click Chemistry Handle: The azide group is chemically inert to most biological

functional groups, providing a bioorthogonal handle for subsequent modification.[4][5] It can

be selectively reacted with a terminal alkyne via Copper(I)-catalyzed Azide-Alkyne

Cycloaddition (CuAAC) or with a strained cyclooctyne (e.g., DBCO, BCN) via Strain-

Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is particularly useful as it proceeds

without the need for a potentially cytotoxic copper catalyst.

Hydrophilic PEG Spacer: The 11-unit PEG linker imparts hydrophilicity to the conjugate,

which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.

The length of the PEG chain also provides a spatial separation between the protein and the

subsequently attached molecule, which can be crucial for maintaining the biological activity

of both components.

Applications in Drug Development and Research: This linker is ideal for:

Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to

antibodies.

PROTACs (Proteolysis Targeting Chimeras): Linking a target-binding molecule and an E3

ligase-binding molecule.

Targeted Imaging and Diagnostics: Conjugation of imaging agents (e.g., fluorophores,

radioisotopes) to targeting proteins.

Protein-Protein Conjugation: Creating well-defined protein dimers or multi-protein

complexes.

Surface Immobilization: Attaching proteins to surfaces functionalized with alkynes or

cyclooctynes.

Chemical Properties
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Property Value

Chemical Name

1-azido-35-bromo-

3,6,9,12,15,18,21,24,27,30,33-

undecaoxapentatriacontane

CAS Number 2098982-00-2

Molecular Weight 634.56 g/mol

Formula C24H48BrN3O11

Purity Typically >95%

Storage Conditions
Store at 0-8°C, protected from light and

moisture.

Experimental Considerations
Protein Preparation: The protein of interest should be purified and in a suitable buffer. For

cysteine alkylation, it is crucial to ensure that the target cysteine residue is in a reduced

state. This can be achieved by treating the protein with a reducing agent like dithiothreitol

(DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the excess reducing

agent prior to adding the N3-PEG11-CH2CH2Br linker. TCEP is often preferred as it does

not contain a thiol group that could compete in the alkylation reaction.

pH Control for Cysteine Alkylation: The alkylation of cysteine thiols is pH-dependent. A pH

range of 7.5-8.5 is generally recommended to favor the deprotonation of the thiol group,

increasing its nucleophilicity, while minimizing the reactivity of other nucleophilic residues like

lysine.

Stoichiometry and Reaction Time: The molar ratio of the N3-PEG11-CH2CH2Br linker to the

protein and the reaction time are critical parameters that should be optimized for each

specific protein to achieve the desired degree of labeling and minimize side reactions.

Purification of the Conjugate: After each conjugation step, the modified protein should be

purified from excess reagents and byproducts. Size exclusion chromatography (SEC) and

ion-exchange chromatography (IEX) are commonly used techniques for this purpose.
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Characterization: The final bioconjugate should be thoroughly characterized to confirm

successful conjugation, determine the degree of labeling, and assess its purity and stability.

Techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and HPLC

are essential for this analysis.

Detailed Experimental Protocols
Protocol 1: Cysteine-Specific Alkylation of a Protein with
N3-PEG11-CH2CH2Br
This protocol describes the first step of the bioconjugation, where the bromoethyl group of the

linker reacts with a cysteine residue on the target protein.

Materials:

Target protein with at least one accessible cysteine residue

N3-PEG11-CH2CH2Br

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

Alkylation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5

Quenching solution: 1 M N-acetyl-L-cysteine or L-cysteine

Desalting columns (e.g., spin columns)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Protein Reduction (if necessary): a. Dissolve the protein in the Alkylation Buffer to a final

concentration of 1-5 mg/mL. b. Add a 10-20 fold molar excess of TCEP to the protein

solution. c. Incubate at room temperature for 1-2 hours to ensure complete reduction of

disulfide bonds. d. Remove the excess TCEP using a desalting column, exchanging the

buffer with fresh, degassed Alkylation Buffer.
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Alkylation Reaction: a. Prepare a stock solution of N3-PEG11-CH2CH2Br (e.g., 10-50 mM)

in anhydrous DMF or DMSO. b. Immediately after TCEP removal, add the desired molar

excess of the N3-PEG11-CH2CH2Br stock solution to the reduced protein solution. A

starting point is a 5-20 fold molar excess of the linker over the protein. c. Incubate the

reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

The reaction should be protected from light.

Quenching the Reaction: a. Add a 100-fold molar excess of the quenching solution (e.g., N-

acetyl-L-cysteine) to the reaction mixture to consume any unreacted N3-PEG11-CH2CH2Br.
b. Incubate for 30 minutes at room temperature.

Purification of the Azide-Functionalized Protein: a. Purify the azide-modified protein from

excess linker and quenching reagent using a desalting column or size-exclusion

chromatography (SEC). b. The purified protein is now ready for the subsequent click

chemistry reaction or can be stored at -80°C for future use.

Quantitative Data for Cysteine Alkylation (Representative)

Parameter Iodoacetamide N-ethylmaleimide
Bromo-compounds
(Expected)

Optimal pH 7.5 - 8.5 6.5 - 7.5 7.5 - 8.5

Reaction Time 15 - 60 min 15 - 60 min 2 - 4 hours

Reaction Temperature Room Temp - 37°C Room Temp - 37°C 4°C - Room Temp

Specificity for

Cysteine
High Very High High

Potential Off-Targets
Met, Lys, His at high

pH
Lys at high pH

Met, Lys, His at high

pH

Note: The data for bromo-compounds are extrapolated based on the known reactivity of

haloacetamides and may require optimization for N3-PEG11-CH2CH2Br.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
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This protocol describes the "click" reaction between the azide-functionalized protein and an

alkyne-containing molecule.

Materials:

Azide-functionalized protein (from Protocol 1)

Alkyne-containing molecule of interest

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

Procedure:

Prepare Reagent Stock Solutions: a. Alkyne-molecule: Dissolve in a compatible solvent (e.g.,

DMSO, water) to a concentration of 10-100 mM. b. CuSO4: 50 mM in water. c. Sodium

ascorbate: 100 mM in water (prepare fresh). d. THPTA or TBTA: 50 mM in DMSO/water.

Click Reaction: a. In a microcentrifuge tube, combine the azide-functionalized protein (final

concentration 1-10 mg/mL) and the alkyne-containing molecule (2-10 fold molar excess over

the protein) in the Reaction Buffer. b. In a separate tube, pre-mix CuSO4 and THPTA/TBTA

in a 1:5 molar ratio. c. Add the CuSO4/ligand complex to the protein-alkyne mixture to a final

copper concentration of 0.1-1 mM. d. Initiate the reaction by adding freshly prepared sodium

ascorbate to a final concentration of 1-5 mM. e. Incubate the reaction for 1-4 hours at room

temperature, protected from light.

Purification of the Final Bioconjugate: a. Purify the final bioconjugate using SEC or another

suitable chromatography method to remove the copper catalyst, excess reagents, and any

unreacted protein.
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Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol describes the copper-free "click" reaction between the azide-functionalized

protein and a strained cyclooctyne-containing molecule (e.g., DBCO).

Materials:

Azide-functionalized protein (from Protocol 1)

Cyclooctyne-containing molecule (e.g., DBCO-functionalized molecule)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Reagent Stock Solutions: a. DBCO-molecule: Dissolve in a compatible solvent (e.g.,

DMSO) to a concentration of 10-50 mM.

SPAAC Reaction: a. In a microcentrifuge tube, combine the azide-functionalized protein (final

concentration 1-10 mg/mL) and the DBCO-containing molecule (2-10 fold molar excess over

the protein) in the Reaction Buffer. b. Incubate the reaction for 4-24 hours at room

temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or mass

spectrometry.

Purification of the Final Bioconjugate: a. Purify the final bioconjugate using SEC or another

suitable chromatography method to remove any unreacted reagents.

Quantitative Data for Click Chemistry Reactions (Representative)
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Parameter CuAAC SPAAC (with DBCO)

Catalyst Copper(I) None

Reaction Time 1 - 4 hours 4 - 24 hours

Reaction Temperature Room Temperature Room Temp - 37°C

Efficiency High High

Biocompatibility Lower (due to copper) High

Visualizations

Step 1: Cysteine Alkylation

Step 2: Click Chemistry

Protein-SH
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 pH 7.5-8.5 
 2-4h, RT

N3-PEG11-CH2CH2Br

Protein-S-PEG11-Triazole-Payload

 CuAAC or SPAAC 

Alkyne/DBCO-Payload

Click to download full resolution via product page

Caption: Experimental workflow for the two-step bioconjugation using N3-PEG11-CH2CH2Br.
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Antibody-Drug Conjugate (ADC) PROTAC Synthesis
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N3-PEG11-CH2CH2Br
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Caption: Logical relationship for the application of N3-PEG11-CH2CH2Br in ADC and PROTAC

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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